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Cinnoline-3-carboxylic acid

Cat. No.: B2893603
CAS No.: 90418-63-6
M. Wt: 174.159
InChI Key: BLFJCJKTSCOLEY-UHFFFAOYSA-N
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Description

Significance of Cinnoline (B1195905) and its Derivatives in Heterocyclic Chemistry

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of substantial interest in medicinal and agricultural chemistry. wisdomlib.orgijper.org The cinnoline scaffold is a key structural component in many compounds with a wide range of pharmacological activities. mdpi.comnih.gov These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. wisdomlib.orgmdpi.com The versatility of the cinnoline ring allows for the synthesis of a vast array of derivatives, each with potentially unique biological effects. pnrjournal.com This has made the cinnoline nucleus a valuable starting point for the development of new therapeutic agents and other biologically active molecules. ijper.orgnih.gov

The presence of two adjacent nitrogen atoms in the heterocyclic ring influences the electronic properties of the molecule, making it a subject of interest for synthetic and medicinal chemists. pnrjournal.com The exploration of cinnoline derivatives continues to be an active area of research, with numerous studies focusing on their synthesis, structure-activity relationships, and potential applications. pnrjournal.comresearchgate.net

Historical Perspectives on Cinnoline Synthesis and Derivatization

The history of cinnoline synthesis dates back to 1883 with the work of Von Richter. iosrjournals.orgbenthamdirect.com One of the classical methods for synthesizing the cinnoline ring system is the Richter cinnoline synthesis. wikipedia.org This reaction involves the cyclization of an alkyne, specifically o-C6H4(N2Cl)C≡CCO2H, in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline heterocycle. wikipedia.org

Another historical approach is the Borsche cinnoline synthesis. wikipedia.org Over the years, numerous other synthetic protocols have been developed, often starting from arenediazonium salts, aryl hydrazines, and arylhydrazones. benthamdirect.com A notable synthesis involves the cyclization of mesoxalyl chloride phenylhydrazones to yield substituted 4-hydroxycinnoline-3-carboxylic acids. rsc.org The diazotization of 2-aminophenylpropionic acid and subsequent intramolecular cyclization of the diazonium salt was another early method for preparing a cinnoline derivative. iosrjournals.org These foundational synthetic strategies have been refined and expanded upon, leading to the diverse array of cinnoline derivatives known today.

Overview of Current Research Trajectories for this compound Analogs

Current research on this compound analogs is largely driven by the pursuit of new therapeutic agents. Scientists are actively designing and synthesizing novel derivatives with the aim of enhancing their biological activities and exploring their structure-activity relationships. nih.govnih.gov

A significant focus of contemporary research is the development of cinnoline-3-carboxamides as potent and selective inhibitors of biological targets like the ataxia-telangiectasia mutated (ATM) kinase, which is involved in DNA damage response. zenodo.org The synthesis of 4-imino-1,4-dihydrothis compound derivatives as isosteric analogues of quinolone antibacterial agents is another active area of investigation. nih.gov Researchers are also exploring the synthesis of 4-oxo-1,4-dihydrothis compound derivatives for their potential biological applications. ucl.ac.beresearchgate.net

Furthermore, studies are being conducted on the antimicrobial properties of various substituted cinnoline-3-carboxylic acids. For instance, 7-substituted aryloxy-6-fluoro cinnoline-3-carboxylic acids have been synthesized and evaluated for their antimicrobial activity. ijpsonline.com The quantitative structure-activity relationship (QSAR) of this compound derivatives is also being analyzed to better understand the correlation between their chemical structure and antibacterial properties. researchgate.net The development of efficient synthetic methods, including the use of less expensive starting materials and milder reaction conditions, remains a key objective in making these compounds more accessible for further research and potential applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B2893603 Cinnoline-3-carboxylic acid CAS No. 90418-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFJCJKTSCOLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-63-6
Record name cinnoline-3-carboxylic acid
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Synthetic Methodologies for Cinnoline 3 Carboxylic Acid and Its Analogs

Classical and Established Synthetic Routes to the Cinnoline (B1195905) Core

The foundational methods for cinnoline synthesis typically involve intramolecular cyclization reactions, often initiated by the formation of a reactive diazonium salt. These routes, while historically significant, remain relevant in contemporary organic synthesis.

The Richter cinnoline synthesis, first reported in 1883, is a seminal method for producing the cinnoline framework and is particularly notable for its direct route to cinnoline-3-carboxylic acid derivatives. redalyc.orgpnrjournal.com The original reaction involves the diazotization of o-aminophenylpropiolic acid. redalyc.orginnovativejournal.in The resulting diazonium salt undergoes an intramolecular cyclization when heated in water, yielding 4-hydroxythis compound. redalyc.orgwikidoc.org

The process begins with the diazotization of an ortho-substituted aniline (B41778) precursor. redalyc.org For instance, heating the diazonium chloride derived from o-aminophenylpropiolic acid in water at 70°C leads to the formation of 4-hydroxythis compound. redalyc.orgresearchgate.net This intermediate can then be further manipulated; for example, heating it above its melting point (around 260°C) causes decarboxylation to produce 4-hydroxycinnoline. redalyc.org The development of methods utilizing triazenes as stable precursors to diazonium ions has been a significant modification, allowing for the generation of the reactive diazonium salt under specific conditions before cyclization. researchgate.net The mechanism is believed to proceed via electrocyclization of the diazonium ion. researchgate.net

The Neber-Bossel method is a classical route specifically for the synthesis of 3-hydroxycinnolines, which are structural analogs of this compound. innovativejournal.inijariit.com This pathway starts with the diazotization of (2-aminophenyl)hydroxyacetates. ijariit.comthieme-connect.de The intermediate diazonium salt is then reduced, typically with tin(II) chloride, to form a (2-hydrazinophenyl)(hydroxy)acetic acid (also known as 2-hydrazinomandelic acid). thieme-connect.de The final step involves the cyclization of this hydrazine (B178648) derivative, which occurs upon boiling in aqueous hydrochloric acid to furnish the 3-hydroxycinnoline product (also referred to as cinnolin-3-ol). ijariit.comthieme-connect.deinnovativejournal.in The yields of this reaction are influenced by substituents on the aromatic ring; for example, unsubstituted and 4-chloro-substituted precursors yield the desired products in 60% and 70% respectively. innovativejournal.inijariit.cominnovativejournal.in

The Borsche-Herbert cyclization is another established method, primarily used for preparing 4-hydroxycinnolines. innovativejournal.inijariit.com This reaction involves the diazotization of ortho-aminoacetophenones, followed by the intramolecular cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com It is considered a versatile and widely applicable method, often providing good to high yields, typically in the range of 70-90%. innovativejournal.in A notable modification of the Borsche-Herbert method uses phosphorus ylides derived from ortho-aminoacetophenones, which can also be cyclized to form 4-hydroxycinnolines in high yields. researchgate.netthieme-connect.de

The use of alkyne precursors is a cornerstone of cinnoline synthesis, with the Richter synthesis being a prime example. redalyc.orgwikidoc.org Modern advancements have expanded this strategy significantly. One important method involves the cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes. acs.org These stable triazenes serve as precursors to the reactive diazonium species. Depending on the reaction conditions, these precursors can yield different products. For example, heating a (2-ethynylphenyl)dialkyltriazene in 1,2-dichlorobenzene (B45396) to 200°C produces cinnolines exclusively in high yield, whereas at lower temperatures (170°C), a mixture of cinnoline and isoindazole is formed. acs.org Transition metals can also mediate these cyclizations, with copper(I) chloride promoting the formation of isoindazoles from the same triazene (B1217601) precursors. acs.org

Dehydrogenation provides a route to aromatic cinnolines from their partially saturated dihydrocinnoline (B15445986) precursors. wikidoc.orgwikipedia.org Dihydrocinnolines can be synthesized through various reduction or cyclization methods. The final aromatization step is crucial for forming the stable cinnoline ring. A classic example of this approach is the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide to yield the parent cinnoline heterocycle. wikidoc.orgwikipedia.org This method is effective for converting the saturated heterocyclic ring into its aromatic counterpart.

Modern and Advanced Synthetic Strategies

Contemporary research has focused on developing more efficient, versatile, and often catalytic methods for cinnoline synthesis. These strategies frequently employ transition metals and aim to overcome the limitations of classical routes, such as harsh reaction conditions or the need for unstable diazonium intermediates.

Palladium- and copper-catalyzed cross-coupling reactions have been leveraged to construct the cinnoline core without relying on traditional diazonium salt chemistry. For example, a three-step sequence involving a Sonogashira coupling, an SNAr reaction, and an oxidative aromatization can produce cinnolines efficiently.

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for cinnoline synthesis, often proceeding via C-H activation. rsc.orgresearchgate.net One such method involves the cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes, which provides a direct route to substituted cinnolines and cinnolinium salts. acs.orgresearchgate.net These reactions exhibit a broad substrate scope and high stereoselectivity. acs.orgresearchgate.net

The cyclization of arylhydrazones is another versatile modern approach. For instance, hydrazones formed from ortho-trifluoromethylarylhydrazines and benzaldehydes can undergo base-mediated cyclization. Polyphosphoric acid (PPA) is often used to mediate the intramolecular cyclization of arylhydrazones to form the cinnoline ring system. ijariit.com

The table below summarizes key findings from various synthetic approaches to the cinnoline core.

MethodPrecursor(s)Key Reagents/ConditionsProduct TypeYieldReference
Richter Synthesiso-Aminophenylpropiolic acidDiazotization, then H₂O, 70°C4-Hydroxythis compoundVariable redalyc.orgresearchgate.net
Neber-Bossel Method(2-Aminophenyl)hydroxyacetate1. Diazotization 2. Reduction 3. Boiling HCl3-Hydroxycinnoline60-70% innovativejournal.inijariit.com
Borsche-Herbert Cyclizationo-AminoacetophenoneDiazotization, then cyclization4-Hydroxycinnoline70-90% innovativejournal.in
Triazene-Alkyne Cyclization(2-Ethynylphenyl)dialkyltriazene1,2-Dichlorobenzene, 200°CSubstituted CinnolineHigh acs.org
Rh(III)-Catalyzed AnnulationBoc-arylhydrazine and AlkyneRh(III) catalystSubstituted CinnolineGood acs.orgresearchgate.net

Compound Index

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

The construction of the cinnoline framework frequently relies on transition-metal-catalyzed reactions, which are effective for forming critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net These protocols often provide high efficiency and functional group tolerance. researchgate.net Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are prominent in these syntheses. rsc.org

Classical approaches to cinnolines often begin with N-phenylhydrazones or N-phenylazo compounds, proceeding through strategies like Rh-catalyzed C–H activation, Pd-catalyzed annulation, or Cu-catalyzed C–H functionalization and cyclization. rsc.orgrsc.org For instance, a Cu-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for forming cinnolines. rsc.orgrsc.org Similarly, Rh-catalyzed redox-neutral annulation of azo and diazo compounds achieves the cinnoline structure through a tandem C–H activation and C–N bond formation. rsc.orgrsc.org

More recent developments include a palladium-catalyzed dual C-H activation process to build the benzo[c]cinnoline (B3424390) core, demonstrating a flexible one-pot strategy. researchgate.net Rhodium(III)-catalyzed reactions have also been employed, such as the cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes, which yields cinnoline derivatives with high stereoselectivity. researchgate.net These methods highlight the power of transition metals to facilitate complex bond formations in a controlled manner. researchgate.netthieme-connect.comdntb.gov.ua

Table 1: Examples of Metal-Catalyzed Cinnoline Synthesis

Catalyst System Starting Materials Reaction Type Key Bonds Formed Reference
Copper (Cu) N-methyl-N-phenylhydrazones Aerobic intramolecular dehydrogenative cyclization C–N rsc.orgrsc.org
Rhodium (Rh) Azo and diazo compounds Redox-neutral annulation via C–H activation C–N rsc.orgrsc.org
Palladium (Pd) Pyrazolones and aryl iodides Cascade annulation via dual C–H activation C–C, C–N researchgate.net
Rhodium(III) Boc-arylhydrazines and alkynes Cascade oxidative coupling/cyclization C–N researchgate.net

Reductive Cyclization of Hydrazone Intermediates

Reductive cyclization offers a valuable pathway to cinnoline derivatives, particularly from hydrazone precursors derived from 2-nitrophenylhydrazine (B1229437). researchgate.net In this approach, new cinnoline compounds are synthesized through the condensation of various 2-nitrophenylhydrazine derivatives with partners like methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate (B1228247) to form hydrazones, which are then cyclized under reductive conditions. researchgate.net

For example, the reaction of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid leads to a reductive cyclization that forms pyridocinnolinone lactams. mdpi.com This method demonstrates how the nitro group can be effectively utilized as a precursor to one of the ring nitrogen atoms in the final cinnoline structure. The choice of reducing agent can be critical; using zinc and ammonium (B1175870) chloride instead of iron in acetic acid was found to yield a different product, a hydroxamic acid derivative, highlighting the sensitivity of the reaction outcome to the specific conditions employed. mdpi.com

Transition-Metal-Free Intramolecular Redox Cyclizations

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic routes have been developed. rsc.orgnih.gov A notable example is the intramolecular redox cyclization reaction for synthesizing cinnolines from simple substrates like 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.orgnih.gov

The mechanism for this transformation is a multi-step cascade:

Intramolecular Redox Reaction : The process begins with the conversion of 2-nitrobenzyl alcohol into a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov

Condensation : This intermediate then condenses with benzylamine. rsc.orgnih.gov

Isomerization and Cyclization : The resulting azo compound isomerizes to form a hydrazone, which subsequently undergoes intramolecular cyclization. rsc.orgnih.gov

Aromatization : The final step is an aromatization reaction, which yields the stable cinnoline ring system. rsc.orgnih.gov

This base-promoted cyclization is efficient and avoids the need for metal catalysts, making it a more environmentally benign approach. rsc.orgnih.govresearchgate.net

Table 2: Key Stages in Transition-Metal-Free Cinnoline Synthesis

Stage Description Intermediate Formed Reference
1 Intramolecular redox reaction 2-nitrosobenzaldehyde rsc.orgnih.gov
2 Condensation with benzylamine (E)-2-(benzyldiazenyl)benzaldehyde nih.gov
3 Azo-hydrazone isomerization (E)-2-(2-benzylidenehydrazineyl) benzaldehyde rsc.orgnih.gov
4 Intramolecular cyclization & Aromatization Cinnoline product rsc.orgnih.gov

Regioselective Functionalization and Alkylation Strategies

The ability to selectively functionalize the cinnoline ring at specific positions is crucial for creating diverse analogs. Regioselective strategies often involve the use of directing groups or specific reagents to control the site of reaction. mdpi.com Bismuth(III)-catalyzed methods, for instance, have been shown to achieve regioselective alkylation on related nitrogen-containing heterocycles like tetrahydroquinolines. rsc.org

One synthetic route toward a 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivative involves a multi-step process where cyclization using titanium tetrachloride furnishes the key 4-oxo-1,4-dihydrothis compound intermediate. ucl.ac.be This acid can then be coupled with a desired amine to introduce the amide substituent at the 3-position. ucl.ac.be

Furthermore, copper-catalyzed cascade cyclizations have been developed to achieve the regioselective synthesis of functionalized cinnolines. rsc.org Such methods provide a direct route to introducing specific functionalities onto the cinnoline core, enabling the targeted synthesis of complex derivatives.

Green Chemistry Principles Applied to Cinnoline Synthesis

The synthesis of cinnolines is increasingly being viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally friendly processes. springerprofessional.desigmaaldrich.com Key principles being applied include the use of metal-free catalysts, energy-efficient conditions, and atom economy. acs.orgtandfonline.com

The transition-metal-free intramolecular redox cyclization described previously is a prime example of a greener approach, as it avoids potentially harmful metals and can be performed using common solvents like ethanol (B145695) and water. rsc.orgnih.gov Photocatalytic methods that operate under visible light at room temperature also represent a significant advance in energy efficiency. researchgate.net For instance, a metal-free, photocatalytic synthesis of polyfunctionally substituted cinnolines has been achieved by irradiating reactants with white light, offering high yields and reflecting a high "EcoScale" value, which measures the greenness of a reaction. researchgate.net

Chemical Reactivity and Derivatization of Cinnoline 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the 3-position of the cinnoline (B1195905) ring is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These transformations include the formation of amides and hydrazides, esterification, and decarboxylation reactions.

Formation of Amides and Hydrazides

Cinnoline-3-carboxylic acid can be readily converted into its corresponding amides and hydrazides, which are important intermediates for the synthesis of various biologically active molecules. The general approach involves the activation of the carboxylic acid, followed by reaction with an appropriate amine or hydrazine (B178648).

One common method for amide formation involves the use of coupling agents. For instance, 1-propyl-1,4-dihydro-4-oxothis compound can be reacted with N,N'-carbonyldiimidazole to form an activated imidazolide (B1226674) intermediate. google.com This intermediate is then treated with an amine, such as endo-8-methyl-8-azabicyclo[3.2.1]octane-3-amine, to yield the corresponding amide. google.com This method is versatile and has been used to synthesize a variety of cinnoline-3-carboxamides with different substituents. google.com

Hydrazide derivatives can be synthesized by reacting this compound derivatives with hydrazine hydrate (B1144303). pnrjournal.com For example, 4-hydrazino-6-sulfamoyl-cinnoline-3-carboxylic acid amide has been synthesized by treating a sulphonamido-cinnoline precursor with hydrazine hydrate in ethylene (B1197577) glycol. pnrjournal.com These hydrazides can serve as precursors for the synthesis of further heterocyclic systems. pnrjournal.com

The following table summarizes representative examples of amide and hydrazide formation from this compound derivatives:

Starting MaterialReagentsProductReference
1-propyl-1,4-dihydro-4-oxothis compound1. N,N'-carbonyldiimidazole 2. endo-8-methyl-8-azabicyclo[3.2.1]octane-3-amineN-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-propyl-1,4-dihydro-4-oxocinnoline-3-carboxamide google.com
Sulphonamido cinnolineHydrazine hydrate, ethylene glycol4-Hydrazino-6-sulfamoyl-cinnoline-3-carboxylic acid amide pnrjournal.com

Esterification and O-Acetylation Reactions

Esterification of this compound is another important transformation, providing access to a range of esters with potential applications. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For example, 4-methylcinnoline-7-carboxylic acid can be converted to its ethyl ester by refluxing in ethanol (B145695) saturated with dry hydrogen chloride. rsc.org

The carboxylic acid group can be converted into various esters, including those derived from fatty alcohols. google.com This can be achieved through standard esterification procedures. google.comolabs.edu.in The choice of alcohol and catalyst can be tailored to achieve the desired ester derivative.

O-acetylation, while less commonly reported for the carboxylic acid group itself, is a relevant reaction for hydroxylated cinnoline derivatives that may be precursors or derivatives of this compound.

The table below provides an example of an esterification reaction:

Starting MaterialReagentsProductReference
4-methylcinnoline-7-carboxylic acidEthanol, Hydrogen chlorideEthyl 4-methylcinnoline-7-carboxylate rsc.org

Decarboxylation Pathways and Reaction Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction of this compound and its derivatives. The ease of decarboxylation often depends on the substituents present on the cinnoline ring and the reaction conditions.

For instance, 4-hydroxythis compound can be decarboxylated upon heating to yield 4-hydroxycinnoline. wikidoc.orgwikipedia.org This reaction is a key step in some synthetic routes to the parent cinnoline heterocycle. wikidoc.orgwikipedia.org The mechanism of decarboxylation can be influenced by the reaction medium. In acidic conditions, protonation of the ring can affect the reaction rate. researchgate.net For some β-keto carboxylic acids, decarboxylation can occur upon mild heating, sometimes even spontaneously at room temperature, proceeding through an enol intermediate. organicchemistrytutor.com

The decarboxylation of 4-phenyl-4H-cyclopenta[c]cinnoline-1-carboxylic acid in boiling xylene yields the corresponding decarboxylated product. researchgate.net However, the decarboxylation of related 3-substituted acids is dependent on the nature of the substituent. researchgate.net

The general mechanism for decarboxylation often involves the formation of a carbanionic intermediate after the loss of CO2, which is then protonated. organicchemistrytutor.com The stability of this intermediate is crucial for the reaction to proceed.

Cinnoline Ring System Modifications and Fused Heterocycle Formation

Beyond the functional group transformations of the carboxylic acid, the cinnoline ring system itself is amenable to various modifications, including substitution reactions and the construction of fused heterocyclic systems.

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline Core

The cinnoline ring is an aromatic system, and as such, can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents and the electronic nature of the ring. For example, nitration of 4-hydroxycinnoline affords a mixture of nitro-compounds, from which 4-hydroxy-6-nitrocinnoline can be isolated. rsc.org

Nucleophilic substitution reactions are also important, particularly for cinnolines bearing a suitable leaving group. A common example is the displacement of a chloro group at the 4-position of the cinnoline ring by various nucleophiles. thieme-connect.de Sodium salts of active methylene (B1212753) compounds, such as phenylacetonitrile (B145931) and diethyl malonate, can effectively displace a chlorine atom at the 4-position to form 4-substituted cinnolines. thieme-connect.de This reactivity allows for the introduction of a wide range of functionalities onto the cinnoline core.

The general mechanism for nucleophilic acyl substitution, which is relevant to the reactivity of the carboxylic acid derivatives, proceeds through a tetrahedral intermediate via an addition-elimination pathway. pressbooks.pubmasterorganicchemistry.com

Condensation Reactions with this compound Derivatives

Derivatives of this compound can participate in condensation reactions to form fused heterocyclic systems. These reactions often involve the functional groups on both the cinnoline ring and the substituent at the 3-position.

For example, derivatives of 4-aminothis compound can undergo condensation reactions to form pyrimido[5,4-c]cinnolines and triazepino[7,6-c]cinnolines. thepharmajournal.comrroij.com These reactions highlight the utility of this compound derivatives as scaffolds for building more complex, polycyclic heterocyclic structures. researchgate.net

Furthermore, 3-acetyl-7-chloro-6-fluoro-cinnoline-4(1H)-one, a derivative conceptually related to this compound, undergoes Claisen-Schmidt condensation with aromatic benzaldehydes. The resulting products can then be cyclized with phenylhydrazine (B124118) to form pyrazole-fused cinnoline systems. pnrjournal.com

Synthesis of Pyrimido[5,4-c]cinnolines and Related Fused Systems

The fusion of a pyrimidine (B1678525) ring to the cinnoline core, resulting in pyrimido[5,4-c]cinnolines, is a significant area of research. These fused heterocyclic systems are synthesized from derivatives of this compound and are investigated for their potential pharmacological properties.

One common synthetic route involves the use of 4-aminocinnoline-3-carboxamide (B1596795) derivatives. For instance, the reaction of 4-aminocinnoline-3-carboxamide or its 8-methyl derivative with triethyl orthoformate and acetic anhydride (B1165640) yields the corresponding pyrimido[5,4-c]cinnolin-3H-4-ones. ekb.egekb.eg An alternative method to produce 2-methylpyrimido derivatives is through the ammonolysis of 2-methyl-1,3-oxazino[5,4-c]cinnolin-4-ones. ekb.egekb.eg This highlights the utility of oxazinocinnolines as intermediates.

Further derivatization can be achieved at the 4-position of the pyrimido[5,4-c]cinnolin-4-one ring system. Nucleophilic substitution reactions with hydrazine and various amines lead to the formation of 4-substituted amino or hydrazino derivatives. ekb.egekb.eg This reactivity is attributed to the electron-withdrawing effect of the nitrogen atoms in the cinnoline ring, which facilitates nucleophilic attack at this position. ekb.eg

Another synthetic strategy starts from 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids. nih.gov These are first condensed with acid anhydrides to form the corresponding 1,3-oxazino[5,4-c]cinnolines. nih.gov Subsequent reaction of these oxazinocinnolines with amines, hydrazine, hydroxylamine, or alanine (B10760859) ethyl ester furnishes a variety of pyrimido[5,4-c]cinnolines. nih.gov

The synthesis of 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones is achieved by refluxing substituted 4-aminothis compound with substituted arylisothiocyanates in anhydrous pyridine (B92270). nih.gov This method provides a direct route to introduce both a mercapto group and an aryl substituent on the pyrimidine ring.

The following table summarizes various synthetic pathways to pyrimido[5,4-c]cinnoline derivatives starting from this compound precursors.

Table 1: Synthesis of Pyrimido[5,4-c]cinnoline Derivatives

Starting Material Reagents Product Reference(s)
4-Aminocinnoline-3-carboxamide Triethyl orthoformate, Acetic Anhydride Pyrimido[5,4-c]cinnolin-3H-4-one ekb.eg, ekb.eg
2-Methyl-1,3-oxazino[5,4-c]cinnolin-4-one NH4OH 2-Methylpyrimido[5,4-c]cinnolin-4-one ekb.eg, ekb.eg
Pyrimido[5,4-c]cinnolin-4-one Hydrazine, Amines 4-Hydrazino/Amino-pyrimido[5,4-c]cinnoline ekb.eg, ekb.eg
4-Amino-3-cinnolinecarboxylic acid Acid Anhydrides, then Amines/Hydrazine 3-Substituted 2-Methylpyrimido[5,4-c]cinnolin-4(3H)-one nih.gov

Derivatization to Imino- and Oxocinnoline-3-carboxylic Acids

The derivatization of the cinnoline core can lead to the formation of imino and oxo derivatives of this compound. These transformations often involve reactions at the C4 position of the cinnoline ring.

Alkaline hydrolysis of 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids results in the formation of the corresponding 4-oxo-3-cinnolinecarboxylic acids. nih.gov This reaction provides a direct method for introducing a keto group at the 4-position, converting the amino group to a carbonyl functionality.

The synthesis of 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids and their esters can be achieved through various methods. google.com One approach involves the use of 5-chloro-4-oxo-cinnoline-3-carboxylic acid precursors, which are then reacted with alkylamines or dialkylamines in aqueous dioxane to yield the desired N-substituted derivatives. google.com

The carboxylic acid group itself can be derivatized through standard methods. For example, it can be converted into esters or amides. google.comthermofisher.com The oxidation of cinnoline-3-carbaldehyde (B1356709) using oxidizing agents like potassium permanganate (B83412) is another route to obtain this compound.

The following table outlines key derivatization reactions leading to oxocinnoline-3-carboxylic acids.

Table 2: Derivatization to Oxocinnoline-3-carboxylic Acids

Starting Material Reagents/Conditions Product Reference(s)
4-Amino-3-cinnolinecarboxylic acid Alkaline Hydrolysis 4-Oxo-3-cinnolinecarboxylic acid nih.gov
5-Chloro-4-oxo-cinnoline-3-carboxylic acid Alkylamine/Dialkylamine, Aqueous Dioxane N-substituted-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid google.com

Chelation and Coordination Chemistry with Metal Ions

The structure of this compound, featuring a nitrogen-containing heterocyclic ring and a carboxylic acid group, makes it a potential ligand for metal ion chelation. The arrangement of the nitrogen atoms and the carboxyl group can provide suitable donor atoms for coordinating with metal ions, forming stable chelate complexes. beloit.edunumberanalytics.com

The ability of a molecule to chelate metal ions is dependent on the number and arrangement of its donor atoms, which can bind to a central metal ion to form a ring structure. beloit.edu In the case of cinnoline derivatives, the nitrogen atoms of the cinnoline ring and the oxygen atoms of the carboxylic acid group can act as these donor sites. smolecule.comwaterlinepublication.org.uk

The formation of stable complexes with metal ions is a key aspect of coordination chemistry. beloit.edu The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. waterlinepublication.org.uk Research into the coordination chemistry of cinnoline derivatives is ongoing, exploring their potential applications in areas such as catalysis and materials science. researchgate.net For example, the nitrile derivative, cinnoline-7-carbonitrile, has been suggested to form complexes with transition metals like Cu(II) or Pd(II), indicating the coordination potential of the cinnoline framework. vulcanchem.com While direct studies on the chelation of this compound itself are not extensively detailed in the provided results, the inherent structural features suggest a capacity for such interactions.

Spectroscopic and Advanced Characterization Techniques for Cinnoline 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of cinnoline-3-carboxylic acid derivatives. slideshare.netjchps.com Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule. slideshare.net

In ¹H NMR spectra of cinnoline (B1195905) derivatives, the chemical shifts of protons are indicative of their electronic environment. jchps.com For instance, aromatic protons on the cinnoline ring typically appear in the downfield region of the spectrum. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J values) reveal the connectivity of adjacent protons, aiding in the assignment of specific protons to their positions on the cinnoline core and any substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Cinnoline Derivative

Compound Technique Solvent Chemical Shifts (δ, ppm)
1-(3-Methylbenzoyl)-4-oxo-1,4-dihydrothis compound ¹H NMR CDCl₃ 2.5 (s, 3H, CH₃), 7.41 (m, 2H, Ar), 7.73 (m, 3H, Ar), 7.88 (d, 1H, Ar, J = 8.4 Hz), 8.02 (t, 1H, Ar, J = 7.8 Hz), 8.27 (d, 1H, Ar, J = 8.4 Hz) nih.gov
Ethyl 6-bromo-4-[[(3S)-tetrahydropyran-3-yl]amino]cinnoline-3-carboxylate ¹H NMR DMSO 1.7-2.0 (4H, m), 2.1-2.3 (7H, m), 2.35-2.5 (2H, m), 2.55-2.7 (1H,m), 3.3-3.5 (1H, m), 3.56 (1H, s), 3.9-4.0 (1H,m), 4.1- 4.2 (2H,m), 4.3 google.com
2-Oxo-6,8-diphenyl-2,6-dihydropyrido[3,2-c]cinnoline-3-carbothioic acid amide ¹³C NMR DMSO-d₆ 164.0, 155.0, 144.0, 143.2, 141.0, 139.8, 136.6, 130.6, 129.0, 127.0, 119.5, 118.0, 116.9 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in this compound derivatives and analyzing their electronic properties. thieme-connect.de

IR spectroscopy is particularly useful for detecting the characteristic vibrational frequencies of specific bonds. acs.org For this compound, strong absorption bands corresponding to the carbonyl (C=O) group of the carboxylic acid are typically observed around 1700 cm⁻¹. vulcanchem.com Additionally, the N=N stretching vibration of the cinnoline ring and C-H stretching and bending vibrations of the aromatic ring can be identified. dattakala.edu.inthieme-connect.de The presence of other functional groups, such as nitro groups (NO₂), is also readily detected by their characteristic IR absorptions. nih.gov

UV-Vis spectroscopy provides insights into the conjugated π-electron system of the cinnoline core. thieme-connect.de The UV-Vis spectrum of cinnoline and its derivatives typically displays multiple absorption maxima in the range of 200-380 nm. thieme-connect.de The position and intensity of these absorption bands can be influenced by the presence of various substituents on the cinnoline ring and the solvent used for analysis. thieme-connect.de For example, the UV-Vis spectrum of 5,7-dimethoxythis compound is expected to show absorption maxima around 270–300 nm due to the conjugated cinnoline core. vulcanchem.com

Table 2: Spectroscopic Data for Functional Group Analysis of Cinnoline Derivatives

Compound/Derivative Type Technique Characteristic Absorption Reference
4-Oxo-6-phenyl-1,4-dihydrothis compound IR Spectroscopy ~1700 cm⁻¹ (C=O) vulcanchem.com
3-Chloro-1-(3-methylbenzoyl)-cinnolin-4(1H)-one IR Spectroscopy 1663 cm⁻¹ (C=O, amide), 1723 cm⁻¹ (C=O) nih.gov
Cinnoline UV-Vis Spectroscopy 200–380 nm thieme-connect.de
5,7-Dimethoxythis compound UV-Vis Spectroscopy ~270–300 nm (predicted) vulcanchem.com
Cinnoline-3 UV-Vis Spectroscopy Absorption peaks observed in ethanol (B145695) researchgate.net

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of this compound derivatives. thieme-connect.de This information is crucial for confirming the molecular formula and gaining further structural insights. dattakala.edu.in

In a typical mass spectrum, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. thieme-connect.de High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy by providing the exact mass. acs.org

The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. The fragmentation of cinnoline itself often involves the loss of a nitrogen molecule (N₂) followed by acetylene. thieme-connect.de For carboxylic acids, a common fragmentation pathway involves the loss of the carboxylic acid group or parts of it. youtube.comyoutube.com The analysis of these fragment ions helps to piece together the structure of the parent molecule. libretexts.org For instance, in some derivatives, the base peak in the mass spectrum corresponds to the acylium ion (R-CO⁺) formed by the cleavage of the bond adjacent to the carbonyl group. libretexts.org

Table 3: Mass Spectrometry Data for Cinnoline Derivatives

Compound Ionization Method m/z (Fragment) Significance Reference
Cinnoline Electron Impact 130 (M⁺) Molecular Ion (Base Peak) thieme-connect.de
1-(7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(phenyl)methanone DART-MS 340.12 (M⁺), 342.12 (M⁺+2) Molecular Ion Cluster dattakala.edu.in
1-(3-Methylbenzoyl)-4-oxo-1,4-dihydrothis compound ESI-MS 309.08 [M+H]⁺ Protonated Molecular Ion nih.gov
Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate MS 390 ([M]⁺, 100) Molecular Ion (Base Peak) semanticscholar.orgmdpi.com

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous structural information for this compound derivatives that form suitable crystals. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

The crystal structure of a 4-imino-1,4-dihydrothis compound derivative, an isosteric analogue of quinolones, revealed the dipolar form of the compound in the solid state. nih.gov The cell parameters and space group are determined as part of the analysis, providing a complete picture of the crystal packing. researchgate.net While the crystal structure of the parent cinnoline has not been reported, the structure of 4-methylcinnoline (B75869) has been determined by X-ray crystallography. thieme-connect.de This powerful technique is also used to resolve ambiguous structural features in complex derivatives.

Table 4: Crystallographic Data for a Cinnoline Derivative

Compound Crystal System Space Group Key Structural Features Reference
7-chloro-4-iminecinnoline analog hydrochloride Monoclinic P2₁/c a = 9.061(1) Å, b = 19.062(1) Å, c = 7.584(1) Å, β = 95.88(1)° researchgate.net
2-Oxo-6,8-diphenyl-2,6-dihydropyrido[3,2-c]this compound amide derivative (Compound 7) Not specified Not specified X-ray crystal structure confirms the molecular geometry. nih.gov
Methyl 2-(7-methoxybenzo[e] dattakala.edu.inthieme-connect.devulcanchem.com triazin-3-yl)benzoate Not specified Not specified Structure established by X-ray crystallography. acs.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. vulcanchem.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. researchgate.net The retention factor (Rf) value of a compound is characteristic under a specific set of conditions (stationary phase and mobile phase). researchgate.net

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. thieme-connect.de Silica gel is a commonly used stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation. google.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the quantitative analysis and purity determination of cinnoline derivatives. vulcanchem.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode of separation. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for volatile and thermally stable cinnoline derivatives and can be used for both qualitative and quantitative analysis. unimi.it

Table 5: Chromatographic Methods for Cinnoline Derivatives

Technique Stationary Phase Mobile Phase Example Application Reference
Thin-Layer Chromatography (TLC) Silica gel Ethyl acetate (B1210297)/petroleum ether (1:1) Reaction monitoring semanticscholar.org
Column Chromatography Silica gel Hexane/ethyl acetate (1:1 V/V) Purification google.com
High-Performance Liquid Chromatography (HPLC) C18 Water (containing 0.1% formic acid) and Acetonitrile Purification and purity determination doi.org
Gas Chromatography-Mass Spectrometry (GC-MS) Not specified Not specified Analysis of reaction byproducts unimi.it

Computational and Theoretical Studies of Cinnoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular conformation of cinnoline (B1195905) derivatives. ijastems.org Theoretical investigations on Cinnoline-4-carboxylic acid, a closely related compound, using the B3LYP method with a 6-311++G(d,p) basis set, have provided detailed information on its molecular geometry, including bond lengths and angles. ijastems.org For instance, the N1-N2 bond length was calculated to be 1.403 Å. ijastems.org Such studies also allow for the determination of electronic properties like HOMO and LUMO energies, which are crucial for understanding charge transfer within the molecule. ijastems.org

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, offers insights into hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. ijastems.org Furthermore, these computational methods can predict spectroscopic characteristics. For 6-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, computational predictions suggest characteristic infrared (IR) stretching vibrations for the carbonyl (C=O) group around 1700 cm⁻¹ and the carboxylic acid (O-H) group in the range of 2500-3300 cm⁻¹. vulcanchem.com Predicted ¹H NMR chemical shifts place the aromatic protons of the cinnoline ring between δ 7.5–8.5 ppm and the carboxylic acid proton at a highly deshielded value of δ 12–13 ppm. vulcanchem.com

Geometric optimization studies on pyrimido[5,4-c]cinnoline derivatives have revealed that the core tricyclic system is largely planar. ptfarm.pl This planarity is a key feature that can influence how these molecules interact with biological targets. ptfarm.pl

Quantitative Structure-Activity Relationship (QSAR) Analysis of Cinnoline Derivatives

QSAR analysis is a powerful computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling of Biological Activities

QSAR models have been successfully developed to predict the biological activities of cinnoline derivatives. For a series of this compound derivatives with antibacterial properties, QSAR analysis identified key physicochemical parameters with predictive value for their activity against various bacterial strains. researchgate.netpopline.org Similarly, 2D-QSAR models for 81 cinnoline derivatives with PDE10A inhibitory activity demonstrated considerable internal and external predictability, highlighting the importance of specific molecular descriptors. nih.gov These models are crucial for rationally designing novel and potent inhibitors by predicting their activity before synthesis. smolecule.com

Correlation of Physicochemical Parameters with Activity Profiles

The core of QSAR lies in correlating physicochemical parameters with biological activity. In the study of antibacterial this compound derivatives, several parameters were analyzed to understand their influence on activity against gram-positive and gram-negative bacteria. popline.orgptfarm.pl It was hypothesized that electronegative atoms in the heterocyclic ring and its substituents are crucial for interaction with biological targets, likely through the formation of hydrogen bonds with bacterial DNA. ptfarm.pl For pyrazolo[4,3-c]cinnoline derivatives, it was found that compounds with electron-donating groups on the benzoyl ring exhibited higher anti-inflammatory activity. mdpi.com Conversely, for antibacterial activity, an electron-withdrawing substituent at the phenyl group was associated with increased activity. mdpi.com These correlations provide valuable guidance for optimizing the therapeutic potential of cinnoline derivatives.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict the binding orientation and affinity of a ligand to a target protein, providing a three-dimensional view of the interaction at an atomic level.

These methods have been widely applied to cinnoline derivatives to understand their mechanism of action. For instance, docking studies of pyrazolo[4,3-c]cinnoline derivatives with the COX-2 enzyme revealed a strong binding profile for the most active anti-inflammatory compounds. pnrjournal.com Similarly, molecular docking of novel cinnoline derivatives into the colchicine (B1669291) binding site of tubulin suggested their potential as tubulin polymerization inhibitors. researchgate.net

MD simulations further refine the docked poses and assess the stability of the ligand-protein complex over time. mdpi.com For cinnoline derivatives targeting the PDE10A enzyme, MD simulations explored crucial factors for higher activity and provided insights consistent with other analytical methods. nih.gov In another study, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives with various kinases to establish the stability of the observed interactions. mdpi.com These simulations are invaluable for validating binding modes and understanding the dynamic nature of ligand-receptor interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how reactions occur.

For instance, computational studies have been used to investigate the mechanism of the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org More complex reaction mechanisms, such as the Rh-catalyzed redox-neutral annulation between azo and diazo compounds to synthesize cinnolines, have also been explored computationally. researchgate.net Dynamic polarity analysis has been proposed as a framework for predicting reactivity in organometallic catalysis, as demonstrated in the synthesis of 1,2-dihydroquinoline-3-carboxylic acids. chemrxiv.org Furthermore, computational studies have shed light on the mechanism of ynamide-mediated amide bond formation from carboxylic acids, a reaction relevant to the synthesis of cinnoline derivatives containing amide functionalities. rsc.org

In Silico Prediction of Compound Behavior and Intermolecular Interactions

In silico methods are used to predict a wide range of properties of chemical compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their intermolecular interactions.

Predictive models for properties like plasma protein binding have been developed for various bicyclic systems, including cinnoline derivatives. nih.gov Computational tools can also predict physicochemical properties that influence a compound's behavior. For example, the nitrile group in Cinnoline-7-carbonitrile is predicted to enhance its dipole moment, potentially affecting its solubility. vulcanchem.com

Understanding intermolecular interactions is crucial for predicting how a compound will behave in a biological system. Hirshfeld surface analysis and intermolecular potential calculations have been used to study the interactions in molecular ferroelectric zinc complexes, revealing the nature and strength of contacts between molecules. mdpi.com X-ray analysis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones showed that they exist as dimers in the crystalline state, linked by intermolecular hydrogen bonds, which could explain their low solubility. researchgate.net These in silico predictions are invaluable for the early-stage assessment of drug candidates and for guiding the design of molecules with improved properties.

Mechanistic Investigations of Biological Activities of Cinnoline 3 Carboxylic Acid Derivatives

Enzyme and Receptor Inhibition Mechanisms

Cinnoline-3-carboxylic acid and its derivatives have been the subject of extensive research to understand their interactions with various biological targets at a molecular level. These investigations have revealed diverse mechanisms of action, highlighting the versatility of the cinnoline (B1195905) scaffold in designing targeted inhibitors for a range of enzymes and receptors.

Inhibition of Human Neutrophil Elastase (HNE)

Cinnoline derivatives have emerged as a notable class of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govtandfonline.com HNE, a key player in the body's immune response, can cause significant tissue damage if its activity is not properly regulated. nih.govtandfonline.com The inhibitory action of cinnoline-based compounds against HNE has been characterized through kinetic analyses and molecular modeling studies.

Kinetic studies have demonstrated that these cinnoline derivatives act as reversible competitive inhibitors of HNE. tandfonline.comnih.gov This indicates that they bind to the active site of the enzyme, competing with the natural substrate. Molecular docking studies have further elucidated the binding modes, revealing two distinct mechanisms based on the substituent at the C-4 position of the cinnoline core. tandfonline.comnih.gov

Cinnolin-4(1H)-one scaffold: In derivatives featuring this scaffold, the hydroxyl group of the serine residue (Ser195) in the HNE active site attacks the amido moiety of the inhibitor. tandfonline.comnih.gov

Ester function at C-4: For derivatives with an ester group at the C-4 position, this ester becomes the primary point of attack for the Ser195 hydroxyl group. tandfonline.comnih.gov

One of the most potent compounds identified in a series, compound 18a , exhibited a half-maximal inhibitory concentration (IC50) value of 56 nM, showcasing a strong inhibitory effect on HNE. tandfonline.comnih.gov

CompoundScaffold TypeMechanism of HNE InhibitionIC50 (nM)
Cinnoline DerivativesCinnolin-4(1H)-oneReversible competitive; Ser195 attacks amido moiety. tandfonline.comnih.govData not specified
Cinnoline DerivativesEster at C-4Reversible competitive; Ser195 attacks ester function. tandfonline.comnih.govData not specified
Compound 18aNot specifiedReversible competitive. tandfonline.comnih.gov56 tandfonline.comnih.gov

Interaction with Topoisomerase Enzymes

Topoisomerases are crucial enzymes that regulate the topological state of DNA, making them vital targets in cancer therapy. zenodo.orgwikipedia.org Cinnoline derivatives have been investigated for their ability to interfere with the function of these enzymes. zenodo.org The mechanism of topoisomerase inhibition is generally categorized into two types: topoisomerase I (TOP1) inhibitors cause single-strand DNA breaks, while topoisomerase II (TOP2) inhibitors induce double-strand breaks. zenodo.org

Certain 11-substituted derivatives of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-one have demonstrated potent TOP1-targeting activity, with IC50 values in the sub-nanomolar range. zenodo.org The structure-activity relationship studies revealed key insights:

The addition of a β-methyl substituent to the 11-(2-aminoethyl) side chain led to a decrease in both TOP1-targeting activity and cytotoxicity. zenodo.org

Replacing the methylenedioxy group with hydrogen atoms also resulted in reduced cytotoxic and TOP1-targeting activities. zenodo.org These compounds exhibited significant cross-resistance in a camptothecin-resistant cell line, suggesting a similar mechanism of action to this known TOP1 inhibitor. zenodo.org

Compound ClassTarget EnzymeMechanism of ActionKey Structural Feature for Activity
11-substituted 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-onesTopoisomerase I (TOP1) zenodo.orgInduces single-strand DNA breaks. zenodo.orgUnsubstituted 11-(2-aminoethyl) side chain and methylenedioxy group. zenodo.org

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT3 Antagonism)

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the management of nausea and vomiting, particularly that induced by chemotherapy. google.comwikipedia.org Certain this compound derivatives have been identified as potent antagonists of the 5-HT3 receptor. google.com By blocking this receptor, these compounds can inhibit the signaling pathways that lead to emesis. wikipedia.org

The antagonistic activity of these cinnoline derivatives makes them promising candidates for the development of antiemetic drugs. google.com The 5-HT3 receptors are located in critical areas involved in the vomiting reflex, including the vagal afferents and the chemoreceptor trigger zone in the brainstem. wikipedia.orgamegroups.org Serotonin released in the gastrointestinal tract can stimulate these receptors and initiate the vomiting reflex. wikipedia.org Cinnoline-based antagonists prevent this stimulation by competing with serotonin for binding to the 5-HT3 receptor. google.comwikipedia.org

Cannabinoid Receptor (CB2) Ligand Binding and Action

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is considered a therapeutic target for inflammatory and neuropathic pain. nih.gov Research into the interaction of cinnoline derivatives with cannabinoid receptors has revealed that the introduction of a nitrogen atom into the core scaffold can significantly influence binding affinity. ucl.ac.be

Specifically, the synthesis and evaluation of a cinnoline derivative in a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides showed its interaction with the CB2 receptor. ucl.ac.beresearchgate.net While detailed mechanistic studies on the cinnoline derivative itself are part of a broader investigation, the study of related compounds indicates that the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold is a suitable template for designing potent and selective CB2 ligands. ucl.ac.be The binding data showed that modifications to the heterocyclic core, such as the inclusion of the cinnoline structure, influence the affinity for the CB2 receptor. ucl.ac.be

HIV Integrase Inhibition Pathways

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), as it catalyzes the integration of the viral DNA into the host cell's genome. nih.gov This makes it an attractive target for antiretroviral therapy. Cinnoline derivatives have been explored as potential HIV integrase inhibitors. researchgate.net The proposed mechanism of action for many integrase inhibitors involves the chelation of metal ions, typically Mg²⁺, within the enzyme's active site.

Furo[2,3-h]cinnolin-3(2H)-one and pyridazino[3,4-f]cinnolin-3-ol scaffolds have been designed to possess a potential chelating pharmacophore. researchgate.net This pharmacophore is intended to interact with the metal ions in the active site of HIV integrase, thereby inhibiting its enzymatic function. researchgate.net This approach is based on the mechanism of known β-diketo acid (DKA) inhibitors, which are effective chelators. researchgate.net

CSF-1R Inhibition

Colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase that plays a critical role in the differentiation and survival of macrophages. nih.gov In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth, and inhibiting CSF-1R is a promising strategy to counteract this. nih.gov Cinnoline derivatives have been identified as inhibitors of CSF-1R. zenodo.org

While the specific mechanistic details of how this compound derivatives bind to and inhibit CSF-1R are part of ongoing research, the general mechanism for small molecule CSF-1R inhibitors involves binding to the ATP-binding site of the kinase domain. acs.org This competitive inhibition prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that are essential for macrophage survival and pro-tumor functions. nih.govacs.org Studies with other CSF-1R inhibitors have shown that this blockade can lead to a reduction in tumor growth and malignancy. nih.gov

Antimicrobial Mechanisms of Action

This compound derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities. Their antimicrobial properties, in particular, have been the subject of extensive research, with studies focusing on elucidating the underlying mechanisms of action against various pathogens.

Antibacterial Activity Mechanisms and Spectrum

The antibacterial action of this compound derivatives is primarily attributed to their role as isosteric analogues of quinolones. nih.gov These compounds are designed to mimic the structure and function of quinolone antibiotics, which are known to inhibit bacterial DNA synthesis. The primary target of these derivatives is the bacterial DNA gyrase-DNA complex, an essential enzyme for bacterial replication. nih.govresearchgate.net Inhibition of this enzyme leads to a disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

The spectrum of activity for these derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria. nih.gov Chemical modifications to the core cinnoline structure, such as the introduction of a dichlorobenzyl substituent, have been shown to enhance activity against Gram-positive bacteria. nih.gov Fluorinated derivatives, for instance, have demonstrated a broader spectrum and more potent activity than the parent compound, cinoxacin. nih.gov Some synthesized derivatives have shown notable activity against strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumoniae. pnrjournal.com

The potency of these compounds, as indicated by their Minimum Inhibitory Concentration (MIC), is comparable to that of first-generation quinolones like nalidixic acid. nih.gov The addition of agents like polymyxin (B74138) B nonapeptide (PMBN) has been observed to dramatically increase the MIC activity, suggesting that the antibacterial effect is also linked to membrane transport. researchgate.net

Table 1: Antibacterial Spectrum of this compound Derivatives

Bacterial Strain Activity Reference
Escherichia coli Active pnrjournal.com
Staphylococcus aureus Moderate to Good pnrjournal.com
Salmonella typhi Good pnrjournal.com
Pseudomonas aeruginosa Good pnrjournal.com
Klebsiella pneumoniae Good pnrjournal.com
Gram-positive cocci Active researchgate.net
Gram-negative bacilli Active researchgate.net
Gram-positive bacilli Active researchgate.net

Antifungal Activity Mechanisms

The antifungal activity of this compound derivatives has also been a focus of investigation. While the precise mechanisms are still being fully elucidated, research suggests that these compounds interfere with fungal growth and proliferation. Certain derivatives have demonstrated efficacy against various fungal species, including Candida species, Aspergillus niger, and Cryptococcus neoformans. ijper.orgrroij.com

The introduction of specific chemical moieties, such as pyrazoline rings, to the cinnoline scaffold has been shown to yield compounds with significant antifungal properties. iosrjournals.org Halogen-substituted derivatives, particularly those with chloro, bromo, and fluoro groups, have exhibited potent antifungal activity. rroij.comiosrjournals.org

Table 2: Antifungal Spectrum of this compound Derivatives

Fungal Strain Activity Reference
Candida albicans Good rroij.com
Aspergillus niger Good ijper.orgrroij.com
Cryptococcus neoformans Strong ijper.org
Candida krusei Strong ijper.org

Antiviral Activity Mechanisms

The antiviral potential of this compound derivatives is an emerging area of research. While detailed mechanistic studies are ongoing, some derivatives have shown promise against certain viruses. The proposed mechanism of action for some antiviral compounds within this class involves the inhibition of viral entry and replication processes. For instance, some derivatives are being investigated for their ability to inhibit viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. drugbank.com Research has also explored the potential of these compounds to interfere with the spike protein of viruses like SARS-CoV-2, thereby preventing syncytium formation. nih.gov

Anti-inflammatory Mechanisms of Action

In addition to their antimicrobial properties, this compound derivatives have demonstrated significant anti-inflammatory effects. The mechanisms underlying this activity are multifaceted, involving the modulation of key inflammatory mediators.

Cyclooxygenase (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) Modulation

A primary mechanism of the anti-inflammatory action of this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2) and the modulation of tumor necrosis factor-alpha (TNF-α). researchgate.net COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these derivatives reduce the production of prostaglandins, thereby alleviating inflammation. pnrjournal.combohrium.com

Furthermore, some derivatives have been shown to downregulate the expression of TNF-α, a pro-inflammatory cytokine that is central to the inflammatory cascade. researchgate.net Computational docking studies have identified specific cinnoline derivatives with strong binding affinities to both COX-2 and TNF-α, supporting their role as modulators of these inflammatory targets. researchgate.net

In Vitro Models for Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been evaluated using various in vitro models. One common method is the carrageenan-induced rat paw edema model, which is used to assess the ability of a compound to reduce acute inflammation. pnrjournal.com In this model, several cinnoline derivatives have shown significant inhibition of edema, with some compounds exhibiting efficacy comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ibuprofen. pnrjournal.comresearchgate.net

Another in vitro model used to evaluate anti-inflammatory activity is the bovine serum albumin denaturation assay. pnrjournal.com This assay measures the ability of a compound to prevent the heat-induced denaturation of protein, which is a hallmark of inflammation. Cinnoline derivatives have demonstrated positive results in this model, further confirming their anti-inflammatory properties. pnrjournal.com Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages is another model where these derivatives have shown appreciable anti-inflammatory effects. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives

In Vitro Model Observation Reference
Carrageenan-induced rat paw edema Significant inhibition of inflammation, with some derivatives showing up to 58% inhibition. pnrjournal.com
Bovine serum albumin denaturation Compounds demonstrated anti-inflammatory activity. pnrjournal.com
Lipopolysaccharide (LPS) induced inflammation in RAW264.7 mouse macrophages Appreciable anti-inflammation affinities. nih.gov
Collagen-induced arthritic (CIA) mice model Significant reduction in paw swelling, arthritic scoring, and C-reactive protein levels. researchgate.net

Anticancer Mechanisms at Cellular and Molecular Levels

Derivatives of this compound have demonstrated notable anticancer activity through various cellular and molecular pathways. Research indicates that their cytotoxic effects are often mediated by the induction of programmed cell death (apoptosis) and the activation of key enzymes in this process.

One of the primary mechanisms involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. For instance, 4-Aminothis compound has been found to inhibit bacterial DNA gyrase and topoisomerase IV biosynth.com. In the context of human cancer cells, certain 11-substituted derivatives of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-one have been identified as potent Topoisomerase I (TOP1) inhibitors, exhibiting cytotoxicity with IC50 values in the sub-nanomolar range zenodo.org. The inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.

Another significant pathway is the inhibition of receptor tyrosine kinases. The epidermal growth factor receptor (EGFR) is a key target, and its inhibition by compounds like 4-aminothis compound can prevent downstream signaling that leads to cell division, thus contributing to cancer prevention biosynth.com. Some cinnoline derivatives also function as inhibitors of Bruton's tyrosine kinase (BTK), a protein implicated in B-cell malignancies nih.gov.

Furthermore, some cinnoline derivatives exhibit strong cytotoxicity against specific cancer types, such as leukemia, through mechanisms that include apoptosis induction and the activation of caspases, which are proteases that execute the apoptotic process. While not directly demonstrated for this compound, a related mechanism observed in coumarin-3-carboxylic acid derivatives is the inhibition of lactate (B86563) transport researchgate.netnih.gov. This is achieved by targeting monocarboxylate transporter 1 (MCT1), a protein highly expressed in many cancer cells nih.gov. Inhibiting MCT1 disrupts the cancer cells' energetic metabolism by causing intracellular lactate accumulation and reducing glucose consumption, leading to cell death nih.gov.

Table 1: Anticancer Mechanisms and Targets of Cinnoline Derivatives

Derivative/Class Mechanism Target Enzyme/Receptor Cell Line Examples Reference
4-Aminothis compound Inhibition of cell division; DNA damage Epidermal Growth Factor Receptor (EGFR); DNA Gyrase/Topoisomerase IV Not specified biosynth.com
Isoquino[4,3-c]cinnolin-12-ones Cytotoxicity; TOP1-targeting Topoisomerase I (TOP1) CPT-K5 (camptothecin-resistant) zenodo.org
4-Aminocinnoline-3-carboxamides BTK Inhibition Bruton's tyrosine kinase (BTK) Not specified nih.gov

Central Nervous System (CNS) Activity Pathways

This compound and its derivatives have been shown to possess significant activity within the central nervous system (CNS), interacting with several key pathways.

A prominent mechanism is their interaction with the benzodiazepine (B76468) receptor. Certain 4-aminocinnoline-3-carboxamides have been developed as potent and selective benzodiazepine receptor agonists researchgate.netresearchgate.net. For example, 4-amino-8-phenylthis compound propylamide was found to antagonize the effects of diazepam researchgate.net. These interactions can modulate the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the CNS, leading to effects like sedation and anxiolysis researchgate.netgoogle.comresearchgate.net. Substituted cinnoline-3-carboxamides have been patented specifically for their potential as drugs with anxiolytic (anxiety-reducing) activity researchgate.netresearchgate.net.

In addition to their anxiolytic potential, some cinnoline derivatives exhibit analgesic properties. Derivatives of decahydrocinnoline, for instance, have been synthesized and shown to possess strong analgesic (pain-relieving) action researchgate.net. Pharmacological tests on various 4-amino-3-cinnolinecarboxamides have confirmed significant CNS activity, including anticonvulsant effects against chemically-induced seizures drugbank.com.

Table 2: CNS Activity of Cinnoline Derivatives

Derivative/Class Observed Activity Mechanistic Pathway/Target Reference
4-Aminocinnoline-3-carboxamides Anxiolytic, Sedative Benzodiazepine receptor agonism researchgate.netresearchgate.netresearchgate.net
4-Amino-8-phenylthis compound propylamide Antagonism of diazepam effects Benzodiazepine receptor interaction researchgate.net
Decahydrocinnolines Analgesic Not specified researchgate.net

Antiallergic Activity Mechanisms (e.g., Inhibition of Antigen-Antibody Interaction)

The antiallergic properties of cinnoline derivatives are attributed to their ability to interfere with the immune cascade responsible for allergic reactions. A key mechanism established for certain cinnoline compounds is the direct inhibition of the antigen-antibody interaction researchgate.net. This action prevents the initial step of a Type I hypersensitivity reaction, where an allergen (antigen) binds to IgE antibodies on the surface of mast cells.

Building on this, some derivatives function as mast cell stabilizers, a mechanism similar to that of the established antiasthmatic drug cromolyn (B99618) sodium researchgate.netnih.govwikipedia.org. The 1,4-dihydrocinnolin-3-propanoic acid derivatives, developed as analogs of cromolyn sodium, demonstrated high activity in antiallergic bioassays researchgate.net. Mast cell stabilizers work by inhibiting the degranulation of mast cells following their exposure to an antigen nih.govmedscape.com. This prevents the release of inflammatory mediators such as histamine (B1213489), leukotrienes, and the slow-reacting substance of anaphylaxis (SRS-A), which are responsible for the symptoms of an allergic reaction, including bronchoconstriction in asthma nih.govmedscape.comdrugbank.com. While the precise underlying mechanism of cromolyn is not fully understood, it is believed to involve the inhibition of calcium influx into the mast cell, a critical step for degranulation wikipedia.orgdrugbank.com.

Table 3: Antiallergic Mechanisms of Cinnoline Derivatives

Derivative/Class Mechanism Comparison Reference
General Cinnoline Derivatives Inhibition of antigen-antibody interaction N/A researchgate.net

Environmental Degradation and Biogeochemical Roles

While direct research on the environmental fate of this compound is limited, the behavior of related nitrogen-containing heterocyclic compounds provides insight into their potential degradation pathways and role in biogeochemical cycles.

Synthetic nitrogen heterocycles can enter the environment through industrial and agricultural activities, becoming environmental contaminants mdpi.comijiemr.orgplanetaryhealthalliance.org. Due to their typically high water solubility, these compounds can readily contaminate aquatic systems, including surface and groundwater mdpi.compreprints.orgresearchgate.net. Their persistence in the environment is a concern, as they are often resistant to degradation mdpi.compreprints.org.

However, biodegradation by microbial communities is a key process for their removal . Studies on analogous compounds show that specific bacterial strains can utilize them as a source of carbon, leading to their degradation . The chemical structure significantly influences biodegradability. For example, under anaerobic conditions, carboxylated heterocyclic compounds like nicotinic acid (a pyridine (B92270) carboxylic acid) are more susceptible to mineralization than their non-carboxylated parent structures oup.com. This suggests that the carboxylic acid group on the this compound molecule could make it more amenable to microbial breakdown compared to the parent cinnoline structure.

The introduction of synthetic nitrogenous compounds into the environment can impact natural biogeochemical cycles planetaryhealthalliance.orgwikipedia.org. These cycles describe the pathways by which essential elements like carbon and nitrogen are transformed and moved between living organisms (the biotic compartment) and the physical environment (the abiotic compartments: air, water, and soil) wikipedia.orgrroij.com. The synthetic production of nitrogen compounds for agriculture and industry now exceeds natural nitrogen fixation, altering global nitrogen cycling planetaryhealthalliance.org. When compounds like cinnoline derivatives enter ecosystems, they become part of these complex cycles, where they can be transformed by microbial action, potentially altering nutrient availability and participating in the broader cycling of nitrogen and carbon nih.gov.

Advanced Applications of Cinnoline 3 Carboxylic Acid in Materials Science and Agrochemicals

Development of Novel Dyes and Fluorescent Materials

The cinnoline (B1195905) ring system is a key component in the synthesis of various dyes and luminescent materials. ijper.org While the core structure itself provides a foundation, derivatives incorporating different functional groups are often processed into fluorescent materials. ijper.org Research has led to the synthesis of strongly luminescent heterocyclic compounds, such as pyrrolo[1,2-b]cinnolines, through 1,3-dipolar cycloaddition reactions. researchgate.net

Further advancements include the development of phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines using Rhodium-catalyzed reactions. rsc.org These synthesized compounds are noteworthy for exhibiting prominent fluorescence not only in a solid state but also in an aggregated state, which has led to their investigation for applications in cell imaging. rsc.org The inherent photophysical properties of these complex cinnoline-based structures make them suitable candidates for creating functional π-systems used in advanced chromophores. nih.gov The synthesis of these materials often leverages modern catalytic methods to build the complex heterocyclic frameworks required for specific light-emitting properties.

Applications in Catalysis and Ligand Design for Industrial Processes

The molecular structure of cinnoline-3-carboxylic acid is well-suited for applications in catalysis and coordination chemistry. The presence of both hydroxyl (in its 4-oxo tautomeric form) and carboxyl functional groups allows for the chelation of metal ions, a fundamental interaction in the design of catalysts and ligands. For instance, 4-hydroxythis compound can form stable complexes with metal ions like Mg²⁺.

The synthesis of the cinnoline scaffold itself often relies heavily on advanced catalytic processes. Rhodium(III)-catalyzed reactions have proven to be a highly efficient and general method for constructing cinnoline and cinnolinium frameworks through the oxidative C-H activation and cyclization of azo compounds with alkynes. researchgate.net These catalytic strategies are essential for creating libraries of cinnoline derivatives with diverse substitution patterns, which can then be screened for various industrial applications. researchgate.net Patents have noted the creation of metal complexes involving this compound derivatives, highlighting their role in developing new functional materials. google.com The interplay between the cinnoline core as a ligand and metal catalysts is a key area of research for enabling novel chemical transformations.

Agrochemical Applications and Research

Derivatives of this compound have been extensively researched and developed for a wide range of agrochemical uses, demonstrating significant efficacy as herbicides, fungicides, insecticides, molluscicides, and plant growth regulators.

Cinnoline-based compounds have been patented and utilized as effective herbicides. ijper.org Specifically, derivatives of 1,4-dihydro-4-oxo-1-phenylthis compound have been identified as a new class of herbicides. researchgate.net Research has also shown that phenoxy-substituted cinnoline derivatives can provide complete control of weeds like barnyard grass at application rates of 5 kg/ha . researchgate.net A closely related compound, cinnoline-4-carboxylic acid, isolated from Streptomyces species, has demonstrated significant phytotoxic activity against weed species.

Table 1: Herbicidal Activity of Cinnoline Derivatives
Compound/DerivativeTarget WeedEfficacy/ObservationReference
Phenoxy-substituted cinnolinesBarnyard Grass (Echinochloa crus-galli)Complete control at 5 kg/ha researchgate.net
1,4-dihydro-4-oxo-1-phenylthis compound derivativesGeneralPatented as a new group of herbicides researchgate.net

The fungicidal properties of cinnoline derivatives are well-documented, with various substituted compounds showing high efficacy against pathogenic fungi. ijper.org Certain 4,5,6,7,8-substituted cinnolines have been prepared specifically as agrochemical fungicides. researchgate.net In laboratory testing, some of these derivatives provided 90-100% control of Erysiphe graminis tritici (powdery mildew on wheat) at a concentration of 100 ppm. researchgate.net Further studies on halogen-substituted cinnoline thiophene (B33073) compounds have confirmed their potent antifungal activity.

Table 2: Fungicidal Activity of Cinnoline Derivatives
Compound/DerivativeTarget FungusEfficacy/ObservationReference
4,5,6,7,8-substituted cinnolinesErysiphe graminis tritici90-100% control at 100 ppm researchgate.net
6-hydroxycinnolinesAspergillus niger, Cryptococcus neoformans, Candida kruseiMinimum Inhibitory Concentration (MIC) values ranged from 0.2-100 µg/mL

Research has confirmed the efficacy of cinnoline derivatives as both insecticides and molluscicides. ijper.org Specific research has focused on developing new cinnoline compounds to control snail populations that act as intermediate hosts for diseases. These studies have quantified the lethal concentration of various derivatives, demonstrating their potent effect. For example, derivatives containing a 4-chlorophenyl group have shown superior molluscicidal activity against Biomphalina alexandrina snails.

Table 3: Molluscicidal Activity of Cinnoline Derivatives Against B. alexandrina
Compound IDLC₅₀ (ppm)LC₉₀ (ppm)Reference
58a 811
58b 715
58c 79
59a 813
59b 9>15
59c 79

One of the most significant agrochemical applications of this compound derivatives is in plant growth regulation, particularly as pollen suppressants and chemical hybridizing agents. The discovery of pollen suppressant activity in 4-oxocinnoline-3-carboxylic acids was a key development. researchgate.net Substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been described as a new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org The mechanism of action for some of these compounds, such as oxothis compound, involves the inhibition of gibberellin biosynthesis, which leads to use as a stem stabilizer in crops like cereals and rice.

Several specific phenylcinnoline carboxylates have been identified as chemical hybridizing agents that function by inhibiting microspore development.

Table 4: this compound Derivatives in Plant Growth Regulation
Compound Name/CodeApplicationMechanism/Target CropReference
4-oxocinnoline-3-carboxylic acidsPollen SuppressantGeneral pollen suppression researchgate.net
1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid analoguesPollen SuppressantWheat (Triticum aestivum L.) ijper.org
Oxothis compoundStem StabilizerInhibits gibberellin biosynthesis in cereals, rice
SC 1058 (1-(4-trifluoromethylphenyl)-4-oxo-5-fluorothis compound)Chemical Hybridizing AgentInhibitor of microspore development
SC 1271 (1-(4'-chlorophenyl)-4-oxo-5-propoxy-cinnoline-3-carboxylic acid)Chemical Hybridizing AgentInhibitor of microspore development
Sintofen (1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxothis compound)Plant Growth RegulatorCereal hybridizing agent

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Cinnoline-3-carboxylic Acid Derivatives with Enhanced Selectivity

The rational design and synthesis of novel this compound derivatives are pivotal for developing new therapeutic agents with improved potency and selectivity. A key strategy involves modifying the core structure to optimize interactions with specific biological targets while minimizing off-target effects.

One prominent example is the development of 3-cinnoline carboxamides as highly potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in DNA double-strand break repair. nih.gov Researchers identified that replacing a quinoline (B57606) carboxamide scaffold with a cinnoline (B1195905) carboxamide could lead to potent and orally active ATM inhibitors. nih.gov Optimization of this series, focusing on both potency and physicochemical properties like permeability, led to the identification of compound 21 , a highly selective ATM inhibitor with an IC₅₀ of 0.0028 μM in cellular assays. nih.gov In preclinical models, this compound demonstrated significant tumor regression when used in combination with the topoisomerase I inhibitor irinotecan. nih.gov

The design process often involves extensive structure-activity relationship (SAR) studies. For instance, in the development of ATM inhibitors, it was hypothesized that cinnoline carboxamides would adopt a binding mode similar to quinoline carboxamides, forming key hydrogen-bonding interactions with specific amino acid residues (Val882 and Asp964) in the kinase hinge region. nih.gov This hypothesis guided the synthesis of derivatives with various basic side chains at the C-6 position to enhance properties like permeability. nih.gov

Similarly, other research has focused on synthesizing 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids and their corresponding amides, which have shown significant activity on the central nervous system (CNS). nih.gov These studies highlight a common synthetic pathway where the carboxylic acid group is condensed with various amines to produce a library of 4-amino-3-cinnolinecarboxamides for pharmacological screening. nih.gov

Table 1: Biological and Physicochemical Data for Selected 3-Cinnoline Carboxamide ATM Inhibitors. nih.gov
CompoundATM Cell IC₅₀ (μM)Permeability (Papp, A-B) (10⁻⁶ cm·s⁻¹)Aqueous Solubility (pH 7.4) (μM)
80.0086<0.12
150.00310.21
210.00280.61

Future synthetic strategies will likely focus on creating derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes, a crucial step in reducing side effects and improving therapeutic outcomes.

Integration of Artificial Intelligence and Machine Learning in Cinnoline Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based drugs. jddtonline.infoijirt.org These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research pipeline from initial design to synthesis planning. mdpi.comiscientific.org

While specific applications to cinnoline are emerging, the use of AI/ML for related quinoline derivatives provides a clear blueprint. For example, ML has been used to develop robust quantitative structure-activity relationship (QSAR) models to predict the inhibitory activity of quinoline derivatives against targets like the ABCB1 efflux pump, which is involved in multidrug resistance in cancer. researchgate.net Such models can rapidly screen virtual libraries of novel cinnoline derivatives to prioritize candidates with the highest predicted activity for synthesis and testing.

Key applications of AI and ML in cinnoline research include:

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives tailored to bind to a specific biological target with high affinity and selectivity. mdpi.com

Predictive Modeling: ML algorithms can predict various properties of novel compounds, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, reducing the reliance on time-consuming and expensive experimental screening. jddtonline.info

Synthesis Planning: AI can analyze known chemical reactions to propose the most efficient and cost-effective synthetic routes for novel cinnoline derivatives, overcoming complex chemical challenges. iscientific.orgdoaj.org Machine learning techniques are being developed to predict C-H functionalization, which can facilitate the design and synthesis of complex molecules. doaj.org

Target Identification: By analyzing complex biological data, including genomics and proteomics, AI can help identify and validate new biological targets for which this compound derivatives could be effective modulators. mdpi.com

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The this compound scaffold has demonstrated a remarkable breadth of biological activities, suggesting its potential to modulate a wide array of molecular targets. pnrjournal.commdpi.com While initial research focused on areas like antimicrobial and anti-inflammatory effects, current and future explorations are uncovering novel targets and expanding the potential therapeutic landscape for these compounds. pnrjournal.comnih.govnih.gov

Cinnoline derivatives have been investigated as:

Kinase Inhibitors: Beyond ATM kinase, cinnolines have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with many compounds showing nanomolar inhibitory activities and antiproliferative effects against human tumor cell lines. nih.govnih.gov The ability to target various kinases opens up applications in oncology and inflammatory diseases. researcher.life

CNS Agents: Certain 4-amino-3-cinnolinecarboxamides have shown significant activity on the central nervous system. nih.gov Furthermore, derivatives have been designed as non-benzodiazepine modulators of the GABA A receptor and as antagonists for the histamine (B1213489) H3 receptor, indicating potential for treating anxiety and other neurological disorders. mdpi.comnih.gov

Serotonin (B10506) Receptor Antagonists: this compound derivatives have been developed as antagonists of the serotonin 5-HT₃ receptor, with potential applications in treating nausea and vomiting induced by chemotherapy, as well as gastrointestinal disorders like irritable bowel syndrome. google.com

Antiparasitic Agents: A cinnoline derivative has shown potent proliferation inhibition against Leishmania major and Plasmodium falciparum, the parasites responsible for leishmaniasis and malaria, respectively, highlighting a potential application in treating tropical protozoan infections. mdpi.com

Future research will likely focus on systems biology and chemoproteomics approaches to identify the full spectrum of protein targets for this compound libraries. This could unveil unexpected therapeutic opportunities, for instance, in neurodegenerative diseases or metabolic disorders, further cementing the importance of this versatile heterocyclic core. researcher.life

Table 2: Selected Biological Targets and Potential Therapeutic Areas for Cinnoline Derivatives.
Biological TargetPotential Therapeutic AreaReference
ATM KinaseOncology (combination therapy) nih.gov
PI3KOncology nih.gov
Serotonin 5-HT₃ ReceptorChemotherapy-induced nausea, Gastroenterology google.com
GABA A ReceptorAnxiety, Neurological Disorders mdpi.comnih.gov
TopoisomerasesOncology mdpi.com
Protozoan Parasites (P. falciparum)Infectious Diseases (Malaria) mdpi.com

Advanced Materials and Nanoscience Applications of this compound Architectures

Beyond its pharmacological applications, the unique structural and electronic properties of the this compound scaffold make it an attractive building block for advanced materials and nanoscience. The presence of nitrogen atoms and a carboxylic acid group provides excellent coordination sites for metal ions, while the aromatic bicyclic system offers opportunities for π-π stacking and charge transport.

While research in this area is still nascent for cinnolines specifically, analogous structures like quinolines and benzo[c]cinnolines demonstrate the potential. For example, quinoline-2,6-dicarboxylic acid has been used as an organic ligand to synthesize a luminescent Zirconium(IV)-based metal-organic framework (MOF). rsc.org This MOF exhibits ultrasensitive recognition of certain nitroaromatic compounds and metal ions, functioning as a chemical sensor. rsc.org The this compound moiety, with its similar chelating capabilities, is a prime candidate for constructing novel MOFs with tailored porosity, catalytic activity, or luminescence for applications in gas storage, separation, and sensing.

Furthermore, benzo[c]cinnoline (B3424390) derivatives are being explored as building blocks for organic molecular materials in electronic applications, where they can interact through π-π stacking to form conductive or semiconductive architectures. researchgate.net The this compound core could be functionalized to create liquid crystals, organic light-emitting diodes (OLEDs), or components for organic solar cells. The ability to tune the electronic properties through substitution on the cinnoline ring makes this a promising avenue for creating next-generation functional materials.

Q & A

Q. What are the recommended synthetic routes for cinnoline-3-carboxylic acid and its derivatives?

this compound derivatives are typically synthesized via multi-step organic reactions. For example:

  • Cyclization reactions : A common approach involves cyclizing precursors like substituted anilines or aryl hydrazines under acidic or basic conditions to form the cinnoline core.
  • Functionalization : Post-cyclization, carboxylation can be achieved using reagents like CO₂ under high pressure or via transition-metal-catalyzed carbonylation .
  • Derivatization : Substituents (e.g., amino, fluoro groups) are introduced via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, 4-amino-8-fluoro-3-cinnolinecarboxylic acid (CAS RN: 161373-45-1) is synthesized by amination and fluorination of the parent compound .

Q. Key Reaction Conditions :

StepReagents/ConditionsPurposeReference
CyclizationH₂SO₄, 80°CForm cinnoline ring
CarboxylationCO₂, Cu catalystIntroduce -COOH group
FluorinationSelectfluor®, DMFAdd fluorine substituent

Q. How should this compound be handled and stored to maintain stability?

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Electrostatic discharge risks require grounded equipment .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, light, or oxidizing agents. Reseal opened containers immediately .

Q. What spectroscopic and analytical methods validate the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify aromatic protons and carboxyl carbon (δ ~170 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular mass (e.g., 207.16 g/mol for 4-amino-8-fluoro-3-cinnolinecarboxylic acid) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in metal complexes .
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects modulate the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to biological targets by increasing electrophilicity. For example:

  • Fluorine substituents : Improve metabolic stability and membrane permeability in drug candidates .
  • Carboxylic acid group : Facilitates hydrogen bonding with enzymes (e.g., quinoline-based inhibitors targeting bacterial gyrase) .

Case Study :
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibits enhanced antibacterial activity due to the -CF₃ group’s electron-withdrawing effect, stabilizing interactions with DNA gyrase .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • DFT Calculations : Model reaction pathways (e.g., carboxylation or fluorination) to identify transition states and activation energies.
  • Molecular Docking : Predict interactions with biological targets (e.g., proteins) using software like AutoDock Vina .
  • SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can conflicting data on reaction yields be resolved in this compound synthesis?

  • Controlled Replicates : Conduct triplicate experiments under identical conditions to assess reproducibility.
  • In Situ Monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediate formation.
  • Variable Optimization : Adjust parameters (temperature, catalyst loading) via Design of Experiments (DoE) to identify critical factors .

Example : Discrepancies in fluorination yields may arise from trace moisture deactivating Selectfluor®. Pre-drying solvents and reagents can mitigate this .

Q. What role does this compound play in metal complexation for catalytic applications?

The carboxylic acid group acts as a chelating agent for metals like Pd or Co in electrocatalysts. For example:

  • Pd/Co-Ni Oxide Composites : Cinnoline derivatives stabilize metal centers in fuel cell catalysts, enhancing formic acid oxidation efficiency .
  • Luminescent Probes : Europium(III) complexes of this compound derivatives exhibit tunable emission for sensing applications .

Q. Data Contradictions and Resolution

  • Biological Activity : Some studies report antibacterial activity, while others emphasize anticancer properties. These discrepancies may stem from assay conditions (e.g., pH, cell lines) or derivative-specific effects .
  • Synthetic Yields : Variations in carboxylation efficiency (40–75%) highlight the sensitivity of CO₂ insertion reactions to catalyst purity and gas pressure .

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